molecular formula B12H2NaO36S-35 B13745695 Sodium;sulfane;dodecaborate

Sodium;sulfane;dodecaborate

Cat. No.: B13745695
M. Wt: 762.8 g/mol
InChI Key: SQKZYZYXPXGHER-UHFFFAOYSA-N
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Description

Sodium sulfane dodecaborate (Na₂[₁₀B₁₂H₁₁SH]), also known as sodium mercaptoundecahydro-closo-dodecaborate (BSH), is a boron-rich cluster compound comprising a dodecaborate anion ([B₁₂H₁₂]²⁻) with a sulfane sulfur (mercapto, -SH) substituent. This compound is a key agent in boron neutron capture therapy (BNCT), a targeted radiotherapy for cancers like glioblastoma and head/neck squamous cell carcinoma . BSH delivers high boron-10 content (10B) to tumors, enabling localized neutron-induced α-particle radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfane dodecaborate typically involves the reaction of sodium borohydride with boron trifluoride etherate. The process can be summarized in two main steps:

Industrial Production Methods: Industrial production of sodium sulfane dodecaborate involves heating a composite formed by introducing triethylammonium salt into the silicate matrix of sodium liquid glass at 200°C. This method results in the formation of nanoscale crystals of sodium sulfane dodecaborate on the surface of the silicate matrix .

Chemical Reactions Analysis

Types of Reactions: Sodium sulfane dodecaborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Sodium Sulfane Dodecaborate vs. L-para-Boronophenylalanine (BPA)

Property Sodium Sulfane Dodecaborate (BSH) L-para-Boronophenylalanine (BPA)
Structure Dodecaborate cluster with -SH group Phenylalanine derivative with 10B
Boron Content 12 boron atoms per molecule 1 boron atom per molecule
Tumor Uptake Moderate; relies on passive diffusion High; exploits amino acid transporters
Clinical Use Phase I trials for glioblastoma/SCCHN Widely used in melanoma/glioblastoma
Biodistribution Limited penetration due to charge Enhanced tumor selectivity
Key Advantage High boron density per molecule Efficient cellular uptake

BSH’s dodecaborate cluster offers superior boron content, but its anionic charge limits tumor penetration compared to BPA’s neutral, transporter-mediated uptake .

Sodium Sulfane Dodecaborate vs. Carboranes

Property Sodium Sulfane Dodecaborate (BSH) Carboranes (e.g., C₂B₁₀H₁₂)
Charge Anionic (²⁻) Neutral or weakly anionic
Solubility High in aqueous media Low; requires functionalization
Boron Content 12 boron atoms 10 boron atoms
Cellular Uptake Moderate Higher (neutral analogs penetrate better)
Applications BNCT, cyclodextrin host-guest systems BNCT, drug delivery, materials science

BSH’s charge facilitates solubility but reduces cellular uptake compared to neutral carboranes. Carboranes’ versatility in drug conjugation (e.g., sugar-carborane hybrids) enhances targeting, though BSH remains clinically favored for its established safety profile .

Sodium Sulfane Dodecaborate vs. Other Dodecaborate Derivatives

BSH is compared to halogen/pseudohalogen-substituted dodecaborates (e.g., [B₁₂H₁₁I]²⁻, [B₁₂H₁₁NCO]²⁻):

Property BSH Halogenated Dodecaborates
Functional Group -SH -X (X = I, Br, NCO, etc.)
¹¹B NMR Shift B-S bond: −10 ppm (heteroatom B) B-O bonds: +5–15 ppm; B-N: −10 ppm
Reactivity S-sulfhydration with proteins Halogen-specific cross-coupling
Applications BNCT, sulfur biochemistry Catalysis, materials synthesis

BSH’s sulfane sulfur enables unique biochemical interactions (e.g., persulfide formation), while halogenated derivatives are leveraged in Pd-catalyzed reactions for tailored materials .

Sodium Sulfane Dodecaborate vs. Sulfane Sulfur Compounds

BSH’s -SH group links it to sulfane sulfur compounds like glutathione persulfide (GSSH) and thiosulfate (S₂O₃²⁻):

Property BSH Biological Sulfane Sulfur Compounds
Sulfur Reactivity Labile sulfane sulfur transfer Regulatory S-sulfhydration of proteins
Role in Cancer BNCT agent (radiation sensitizer) Antiproliferative via ROS/RSS modulation
Detection Prompt gamma spectroscopy (10B) Cyanide-lyase assays, Fe³⁺-thiocyanate

BSH’s sulfane sulfur may synergize with endogenous sulfur pools, but its primary role in BNCT is distinct from the antioxidant/pro-apoptotic effects of garlic-derived polysulfides .

Research Findings and Data Tables

Table 1. ¹¹B NMR Shifts of Dodecaborate Derivatives

Compound Substituent ¹¹B NMR Shift (ppm) Reference
[B₁₂H₁₂]²⁻ None −15 to +5 (core)
[B₁₂H₁₁SH]²⁻ (BSH) -SH −10 (heteroatom B)
[B₁₂H₁₁NCO]²⁻ -NCO −10 (heteroatom B)
[B₁₂H₁₁I]²⁻ -I +5 (B-I)

Table 2. Tumor Boron Concentration in Clinical Trials

Compound Tumor Boron (µg/g) Normal Tissue (µg/g) Study
BSH 15–30 5–10 EORTC 11001
BPA 35–50 10–15 EORTC 11001

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium dodecahydrododecaborate derivatives, and how do reaction conditions impact purity?

Sodium dodecaborate derivatives (e.g., Na₂B₁₂X₁₂, X = Cl, Br, I) are synthesized via halogenation of Na₂B₁₂H₁₂. Key steps include:

  • Halogenation : Na₂B₁₂H₁₂ is oxidized with chlorine gas (generated in situ from HCl and Ca(OCl)₂) to form Na₂B₁₂Cl₁₂. Similar methods apply for Br/I derivatives .
  • Purification : Triethylammonium salts of B₁₂X₁₂ are precipitated via cation exchange (water-insoluble), then converted to Na⁺ salts for solubility .
  • Controlled Conditions : Temperature and reagent stoichiometry are critical to minimize side reactions (e.g., over-halogenation) .

Q. How is the icosahedral structure of the dodecaborate anion confirmed experimentally?

  • X-ray Diffraction (XRD) : Single-crystal XRD confirms the icosahedral geometry of B₁₂X₁₂²⁻ clusters (e.g., in host-guest complexes with cucurbit[n]urils) .
  • Infrared (IR) Spectroscopy : Distinct B-X stretching frequencies (e.g., B-Cl at ~700 cm⁻¹) validate halogen substitution .
  • Theoretical Calculations : Density functional theory (DFT) corroborates electronic and geometric structures .

Q. What factors contribute to the hydrolytic stability of sodium dodecaborate salts in aqueous solutions?

  • Inertness of Boron Cage : The closed icosahedral structure resists hydrolysis due to strong B-B and B-X bonding .
  • Counterion Effects : Sodium ions enhance solubility without destabilizing the anion, unlike larger cations (e.g., triethylammonium) .
  • pH Control : Neutral to slightly basic conditions prevent proton-induced degradation .

Q. How can researchers distinguish between inclusion and exclusion complexes involving dodecaborate clusters?

  • ¹H NMR Spectroscopy : Shifts in host macrocycle signals (e.g., cucurbiturils) indicate surface interactions (exclusion) rather than encapsulation .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics; exclusion complexes often show entropy-driven processes due to chaotropic effects .

Q. What spectroscopic techniques are optimal for characterizing dodecaborate redox behavior?

  • Cyclic Voltammetry (CV) : Reveals reversible redox couples (e.g., [B₁₂(OR)₁₂]⁰/¹⁻/²⁻) .
  • Pulsed EPR : Electron Nuclear Double Resonance (ENDOR) maps hyperfine interactions to elucidate frontier orbitals in open-shell clusters .

Advanced Research Questions

Q. How does the chaotropic effect influence dodecaborate interactions with biomacromolecules in drug delivery?

  • Mechanism : Chaotropic B₁₂X₁₂²⁻ anions disrupt water networks, enabling adhesion to hydrophobic protein surfaces via enthalpically favorable desolvation .
  • Applications : Enhanced cellular uptake of boron-rich clusters in neutron capture therapy (NCT) relies on this effect .
  • Validation : Competitive binding assays with serum proteins (e.g., albumin) quantify affinity .

Q. What methodologies resolve contradictions in dodecaborate electrochemical data across studies?

  • Standardized Conditions : Use non-coordinating solvents (e.g., acetonitrile) and supporting electrolytes (e.g., TBAPF₆) to minimize side reactions .
  • In situ Spectroelectrochemistry : Correlates redox states with UV-vis/NIR absorption changes (e.g., super-oxidized [B₁₂(OR)₁₂]⁺ species) .
  • Reproducibility Checks : Compare results across inert atmospheres (Ar/glovebox) to rule out O₂/H₂O interference .

Q. How can dodecaborate clusters be functionalized for photoluminescent materials?

  • Polyhydroboration : Catalyst-free reactions with arenes yield aryl-substituted clusters. Conjugation between π-systems and the boron core enhances photoluminescence .
  • Spectroscopic Tuning : Stokes shifts and molar absorptivity depend on substituent electron-withdrawing/donating properties .
  • Validation : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .

Q. What experimental strategies optimize dodecaborate-based electrolytes for solid-state batteries?

  • Solvent-Free Synthesis : Mechanochemical methods (e.g., ball milling NaH and BCl₃) produce anhydrous M₂B₁₂H₁₂ (M = Li, Na, K) with high ionic conductivity .
  • Impedance Spectroscopy : Measures ion mobility in pelletized samples .
  • Stability Testing : Thermal gravimetric analysis (TGA) under argon assesses decomposition thresholds (>300°C) .

Q. How do halogen substituents (Cl, Br, I) alter the supramolecular chemistry of dodecaborate clusters?

  • Polarizability Trends : Larger halogens (e.g., I) enhance chaotropy, strengthening host-guest interactions (e.g., with γ-cyclodextrins) .
  • Crystallography : XRD reveals halogen-dependent packing motifs (e.g., Cs⁺ vs. Na⁺ salts) .
  • Computational Modeling : Molecular dynamics simulations predict solvation effects and aggregation behavior .

Q. Data Contradiction Analysis

Example : Discrepancies in reported dodecaborate redox potentials may arise from:

  • Electrolyte Variability : Coordinating solvents (e.g., THF) shift potentials vs. non-coordinating solvents .
  • Reference Electrodes : Calibrate against ferrocene/ferrocenium in each solvent system .
  • Cluster Functionalization : Electron-withdrawing groups (e.g., -OR) stabilize reduced states, altering reversibility .

Properties

Molecular Formula

B12H2NaO36S-35

Molecular Weight

762.8 g/mol

IUPAC Name

sodium;sulfane;dodecaborate

InChI

InChI=1S/12BO3.Na.H2S/c12*2-1(3)4;;/h;;;;;;;;;;;;;1H2/q12*-3;+1;

InChI Key

SQKZYZYXPXGHER-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].S

Origin of Product

United States

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